Carbaphosphonate

概要

説明

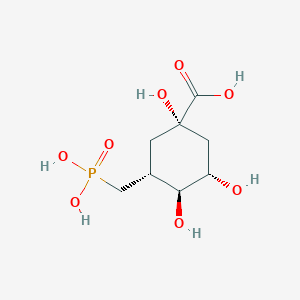

これらの化合物はキナ酸部分を有しており、これは1、3、4、5位に4つのヒドロキシル基、1位にカルボン酸を有するシクロヘキサン環からなるシクリトールです .

2. 製法

合成経路と反応条件: カルバホスホン酸は、いくつかの方法によって合成することができます。 一般的な方法の1つは、酸性条件下(塩酸を使用)でジアルキルホスホン酸を脱アルキル化する方法またはMcKenna法であり、McKenna法はブロモトリメチルシランとメタノール分解の2段階反応です . 別の方法としては、ホスホン酸(H₃PO₃)を使用して、リン-炭素結合の形成と同時にホスホン酸官能基を生成する方法があります .

工業的生産方法: カルバホスホン酸の工業的生産には、通常、上記の方法を用いた大規模な合成が行われます。 方法の選択は、コスト、収率、純度要件などの要因によって異なります。 McKenna法は、効率と高収率のために、しばしば好まれます .

準備方法

Synthetic Routes and Reaction Conditions: Carbaphosphonate can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the use of phosphorous acid (H₃PO₃) to produce a phosphonic acid functional group simultaneously with the formation of the phosphorus-carbon bond .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred for its efficiency and high yield .

化学反応の分析

Absence of Carbaphosphonate-Specific Data in Reviewed Sources

The search results include studies on:

None of these sources reference this compound or its derivatives. This suggests that this compound may:

-

Be a novel or lesser-studied compound.

-

Have limited peer-reviewed publications under its IUPAC name or common synonyms.

Recommended Pathways for Future Research

To investigate this compound’s reactivity, consider the following approaches based on analogous systems:

Nucleophilic Acyl Substitution

Phosphonate esters often undergo nucleophilic attack at the carbonyl carbon. For example:

This reaction is common in phosphoryl transfer processes .

Hydrolysis and Stability

Phosphonates typically hydrolyze under acidic or basic conditions:

Kinetic studies (e.g., via DoE ) could quantify this compound’s stability.

Proposed Experimental Design

If synthesizing this compound, use the following framework:

| Parameter | Conditions | Purpose |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), DMF | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 25–80°C | Optimize reaction rate and selectivity |

| Catalysts | Lewis acids (e.g., BF₃·Et₂O) | Activate carbonyl group for substitution |

| Monitoring Method | ³¹P NMR, LC-MS | Track reaction progress and purity |

Database Recommendations

For authoritative data on this compound, consult:

-

CAS SciFinder® : Search for registered substances and reaction pathways .

-

Reaxys : Filter for phosphonate derivatives and reaction conditions.

-

PubMed Central : Review recent studies on phosphonate biochemistry .

Limitations and Ethical Considerations

科学的研究の応用

Medicinal Chemistry

Carbaphosphonates have been investigated for their potential as therapeutic agents, particularly in the context of antimicrobial and anticancer activities. Their structural similarity to phosphonates allows them to interact with biological targets effectively.

Antimicrobial Activity

Research has highlighted the efficacy of carbaphosphonates in inhibiting bacterial growth through mechanisms that disrupt essential metabolic pathways. For instance, studies have shown that carbaphosphonates can inhibit shikimate pathway enzymes, which are crucial for the survival of many pathogenic bacteria but absent in humans. This selectivity makes them promising candidates for developing new antibiotics .

Table 1: Antimicrobial Efficacy of Carbaphosphonates

Anticancer Properties

The potential anticancer properties of carbaphosphonates have also been explored. They may induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and inhibition of specific kinases involved in cell proliferation .

Agricultural Applications

In agriculture, carbaphosphonates are being studied for their roles as plant growth regulators and herbicides. Their ability to modulate plant metabolism makes them valuable for enhancing crop resistance against pests and diseases.

Herbicidal Activity

Carbaphosphonates have shown promise as herbicides by targeting the shikimate pathway in plants, which is vital for synthesizing aromatic amino acids necessary for plant growth . This mechanism allows for selective targeting of weeds without affecting crops that do not rely on this pathway.

Table 2: Herbicidal Efficacy of Carbaphosphonates

| Compound | Target Plant Species | Mechanism of Action | Reference |

|---|---|---|---|

| This compound D | Lactuca sativa | Inhibition of growth via shikimate pathway disruption | |

| This compound E | Zea mays | Selective herbicide action |

Biochemical Research

Carbaphosphonates are also used as biochemical tools to study enzyme mechanisms and interactions within metabolic pathways. Their ability to mimic natural substrates allows researchers to probe enzyme functions and regulatory mechanisms.

Enzyme Inhibition Studies

Studies involving carbaphosphonates have provided insights into the structure-function relationships of enzymes involved in the shikimate pathway. For example, structural analyses have revealed how these compounds bind to dehydroquinase, an enzyme critical for aromatic amino acid biosynthesis .

Case Study: Inhibition of Dehydroquinase by this compound

- Objective : To determine the binding affinity and inhibitory mechanism of a specific this compound on dehydroquinase.

- Methodology : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) were employed to assess binding interactions.

- Findings : The study demonstrated a high binding affinity, suggesting potential for drug development targeting this enzyme .

作用機序

カルバホスホン酸は、シキミ酸経路に関与する酵素デオキシキナートシンターゼを阻害することで作用します . この経路は、芳香族アミノ酸の前駆体であるコリスマートの合成に不可欠です。 この酵素を阻害することで、カルバホスホン酸はこれらのアミノ酸の生成を阻害し、抗菌作用と除草作用をもたらします . 分子標的は、デオキシキナートシンターゼの活性部位であり、そこでカルバホスホン酸が結合し、酵素の触媒活性を阻害します .

類似化合物との比較

カルバホスホン酸は、その特定の構造と作用機序により、他の類似化合物とは異なります。 類似化合物には以下が含まれます。

ケトカルバホスホン酸: カルバホスホン酸の酸化中に形成される反応性中間体.

ホスホン酸: これらの化合物はホスホン酸官能基を共有していますが、全体的な構造と反応性は異なります.

ビスホスホン酸: 骨吸収を阻害するために臨床で使用されるビスホスホン酸は、類似のリン-炭素結合を有していますが、異なる用途に使用されます.

特性

IUPAC Name |

(1S,3S,4S,5R)-1,3,4-trihydroxy-5-(phosphonomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O8P/c9-5-2-8(13,7(11)12)1-4(6(5)10)3-17(14,15)16/h4-6,9-10,13H,1-3H2,(H,11,12)(H2,14,15,16)/t4-,5-,6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLICLLAHMTUPK-TYQACLPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C[C@@]1(C(=O)O)O)O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。